An In-depth Technical Guide to the Chemical Structure Analysis of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile
An In-depth Technical Guide to the Chemical Structure Analysis of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical data. Instead, it offers a deep dive into the strategic application and interpretation of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data analysis with established experimental protocols, this guide serves as a robust resource for confirming the molecular architecture of this and structurally related compounds, thereby empowering more informed and efficient drug discovery and development programs.
Introduction and Molecular Overview
The compound 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile represents a unique confluence of three key chemical moieties: a benzonitrile core, a pyrrole ring, and a methylsulfanyl group. This combination of an aromatic nitrile, a nitrogen-containing heterocycle, and a sulfur-containing functional group suggests a rich and complex chemical profile with significant potential for biological activity. Benzonitrile derivatives are recognized scaffolds in medicinal chemistry, with some exhibiting anticancer and antimicrobial properties. Similarly, the pyrrole nucleus is a cornerstone of numerous natural products and pharmaceuticals, known to impart a wide range of biological effects. The inclusion of a methylsulfanyl group can further modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.
Given the potential therapeutic relevance of this molecular architecture, its unambiguous structural confirmation is of paramount importance. This guide will systematically deconstruct the analytical process, providing both the theoretical underpinnings and practical methodologies for its comprehensive characterization.
Molecular Structure:
Figure 1: Chemical structure of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.
Predicted ¹H and ¹³C NMR Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile. These predictions are based on the analysis of structurally similar compounds, including 2-(methylthio)aniline, 1-phenylpyrrole, and various substituted benzonitriles.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.6-7.7 | t | 1H | H-4 | The proton para to the nitrile and between two electron-donating groups is expected to be a triplet due to coupling with H-3 and H-5. |
| ~7.3-7.4 | d | 1H | H-3 or H-5 | Protons on the benzonitrile ring will be in the aromatic region, with their exact shifts influenced by the ortho/meta relationships to the substituents. |
| ~7.2-7.3 | d | 1H | H-5 or H-3 | Similar to the other benzonitrile proton, its shift will be in the aromatic region. |
| ~7.1-7.2 | t | 2H | H-2'/H-5' | The α-protons of the pyrrole ring adjacent to the nitrogen are typically downfield compared to the β-protons. |
| ~6.3-6.4 | t | 2H | H-3'/H-4' | The β-protons of the pyrrole ring are expected to be more shielded and appear upfield. |
| ~2.5 | s | 3H | -SCH₃ | The methyl protons of the methylsulfanyl group are expected to be a singlet in the aliphatic region. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~145 | C-2 or C-6 | Aromatic carbons attached to the electron-donating methylsulfanyl and pyrrole groups will be deshielded. |
| ~140 | C-6 or C-2 | Similar to the other substituted carbon on the benzonitrile ring. |
| ~133 | C-4 | The benzonitrile carbon para to the nitrile group. |
| ~128 | C-3 or C-5 | Aromatic CH carbons of the benzonitrile ring. |
| ~125 | C-5 or C-3 | Aromatic CH carbons of the benzonitrile ring. |
| ~122 | C-2'/C-5' | The α-carbons of the pyrrole ring are typically downfield. |
| ~118 | C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~110 | C-3'/C-4' | The β-carbons of the pyrrole ring are more shielded. |
| ~108 | C-1 | The ipso-carbon of the benzonitrile ring attached to the nitrile group. |
| ~15 | -SCH₃ | The aliphatic carbon of the methyl group. |
Strategy for Spectral Interpretation and 2D NMR Analysis
A systematic approach is crucial for accurate spectral assignment.
-
¹H NMR Analysis: The number of signals, their integration, multiplicity, and chemical shifts will provide the initial structural fragments. The distinct regions for aromatic protons (benzonitrile and pyrrole) and the aliphatic singlet for the methylsulfanyl group will be readily identifiable.
-
¹³C NMR and DEPT: The ¹³C NMR spectrum will indicate the total number of unique carbon atoms. A DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.
-
COSY (Correlation Spectroscopy): This experiment will establish proton-proton coupling networks. We expect to see correlations between the adjacent protons on the benzonitrile ring (H-3, H-4, H-5) and within the pyrrole ring (H-2'/H-3' and H-4'/H-5').[6][7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons.[6][7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing the connectivity between the different fragments. We anticipate observing correlations from:
Figure 2: Workflow for structural elucidation using 2D NMR techniques.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
-
1D ¹³C NMR and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to determine the multiplicity of each carbon signal.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY experiment.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment optimized for a one-bond ¹JCH coupling of ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of ~8 Hz.
-
-
Data Processing and Analysis: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Analyze the 2D spectra to build up the molecular structure as outlined in section 2.2.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile, the key vibrational modes of interest are the C≡N stretch of the nitrile, the C-H and C=C stretches of the aromatic rings, and the C-S stretch of the methylsulfanyl group.
Predicted IR Absorption Data
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale for Prediction |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on the benzonitrile and pyrrole rings.[10] |
| ~2920 | Weak | Aliphatic C-H Stretch | Corresponding to the methyl group of the methylsulfanyl moiety. |
| ~2225 | Strong | C≡N Stretch | The nitrile group exhibits a strong, sharp absorption in this region.[11] |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected due to the vibrations of the benzonitrile and pyrrole rings. |
| ~1350 | Medium | C-N Stretch | Aromatic C-N stretching vibrations. |
| ~700-650 | Medium | C-S Stretch | The carbon-sulfur bond stretch typically appears in this region of the fingerprint. |
Experimental Protocol for FTIR Analysis
-
Sample Preparation (ATR Method):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
Identify and label the key absorption bands corresponding to the functional groups listed in Table 3.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural information.
Predicted Mass Spectrometry Data
For 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile (C₁₂H₁₀N₂S), the expected exact mass is approximately 214.0565 g/mol . Using a high-resolution mass spectrometer (HRMS), the measured mass should be within 5 ppm of this value.
Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 214 | [M]⁺ | Molecular ion peak. |
| 199 | [M - CH₃]⁺ | Loss of a methyl radical from the methylsulfanyl group is a common fragmentation pathway for aryl sulfides. |
| 181 | [M - SH]⁺ | Loss of a sulfhydryl radical. |
| 167 | [M - SCH₃]⁺ | Cleavage of the C-S bond with loss of the methylsulfanyl radical. |
| 148 | [C₈H₆NS]⁺ | Fragmentation involving the pyrrole ring. |
| 103 | [C₇H₅N]⁺ | Fragment corresponding to benzonitrile. |
digraph "Mass_Spec_Fragmentation" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FCE8E6", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺˙ (m/z 214)"]; M_minus_CH3 [label="[M - CH₃]⁺ (m/z 199)"]; M_minus_SCH3 [label="[M - SCH₃]⁺ (m/z 167)"]; Benzonitrile_fragment [label="[C₇H₅N]⁺˙ (m/z 103)"]; M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_SCH3 [label="- •SCH₃"]; M -> Benzonitrile_fragment [label="Complex rearrangement"];
}
Figure 3: Simplified predicted fragmentation pathway for 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile under EI-MS.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation (LC-MS with ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) in positive ion mode is recommended.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
If necessary, perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data, which can help confirm the structure.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion ([M+H]⁺ in the case of ESI) and compare it to the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify key fragment ions and confirm the structural motifs of the molecule.
-
Conclusion
The structural elucidation of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile requires a multi-faceted analytical approach. By synergistically employing NMR spectroscopy (1D and 2D), IR spectroscopy, and mass spectrometry, a complete and unambiguous confirmation of its chemical structure can be achieved. This guide provides the foundational predictive data and robust experimental protocols necessary to guide researchers through this process. The methodologies and interpretative strategies detailed herein are not only applicable to the title compound but also serve as a valuable blueprint for the characterization of other novel, complex heterocyclic molecules that are central to modern drug discovery efforts.
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